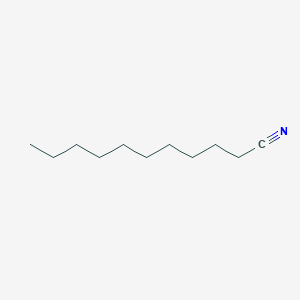
4-(1,3-Dioxoisoindolin-2-YL)butanal
Descripción general
Descripción
4-(1,3-Dioxoisoindolin-2-YL)butanal, also known as 4-Phthalimidobutanal, is an organic compound with the molecular formula C₁₂H₁₁NO₃. It is characterized by the presence of a phthalimide group attached to a butanal chain. This compound is of interest in various fields of research due to its unique chemical structure and reactivity .
Aplicaciones Científicas De Investigación
4-(1,3-Dioxoisoindolin-2-YL)butanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported as anticonvulsant and antiviral agents , suggesting that they may interact with targets involved in these biological processes.
Mode of Action
Given its reported anticonvulsant and antiviral activities , it may interact with its targets to modulate their function, thereby altering cellular processes related to these conditions.
Biochemical Pathways
Based on its reported biological activities , it may influence pathways related to viral replication or neuronal signaling.
Result of Action
Its reported anticonvulsant and antiviral activities suggest that it may exert effects at the molecular and cellular levels that mitigate these conditions .
Análisis Bioquímico
Biochemical Properties
4-(1,3-Dioxoisoindolin-2-YL)butanal plays a significant role in biochemical reactions, particularly in the synthesis of γ-aminobutyric acid (GABA) derivatives. It interacts with enzymes such as DCC (dicyclohexylcarbodiimide) to form amide bonds with various substituted amines . These interactions are crucial for the synthesis of new GABA analogs, which have shown potential as anticonvulsant agents .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways and gene expression, particularly in the context of its role as a precursor in the synthesis of GABA derivatives . These derivatives can modulate neurotransmission and have been shown to exhibit anticonvulsant activity in different seizure models . The compound’s impact on cellular metabolism is also significant, as it can alter the levels of key metabolites involved in neurotransmission.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules to form GABA derivatives. It binds to enzymes such as DCC to facilitate the formation of amide bonds . This interaction is essential for the synthesis of compounds that can modulate neurotransmission and exhibit anticonvulsant activity. Additionally, this compound can influence gene expression by acting as a precursor in the synthesis of bioactive compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is stable under specific storage conditions, such as being kept in a dark place and stored in a freezer at -20°C . Over time, its stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, making it suitable for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown promising anticonvulsant activity, particularly in the subcutaneous pentylenetetrazole (scPTZ) seizure model . At higher doses, it may exhibit toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of GABA derivatives. It interacts with enzymes such as DCC to form amide bonds with substituted amines . These interactions are crucial for the production of bioactive compounds that can modulate neurotransmission and exhibit anticonvulsant activity. The compound’s role in these metabolic pathways underscores its potential as a precursor in the synthesis of therapeutic agents .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in modulating cellular processes and synthesizing bioactive compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindolin-2-YL)butanal typically involves the reaction of phthalimide with a suitable aldehyde precursor. One common method involves the use of 4-bromobutanal, which undergoes a nucleophilic substitution reaction with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dioxoisoindolin-2-YL)butanal can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phthalimide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: 4-(1,3-Dioxoisoindolin-2-YL)butanoic acid.
Reduction: 4-(1,3-Dioxoisoindolin-2-YL)butanol.
Substitution: Various substituted phthalimide derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,3-Dioxoisoindolin-2-YL)butanoic acid
- 4-(1,3-Dioxoisoindolin-2-YL)butanol
- 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
Uniqueness
4-(1,3-Dioxoisoindolin-2-YL)butanal is unique due to its specific combination of a phthalimide group and an aldehyde functional group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,8H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXADABRNBNSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189537 | |
| Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-60-5 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-butanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalimide, N-(3-formylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
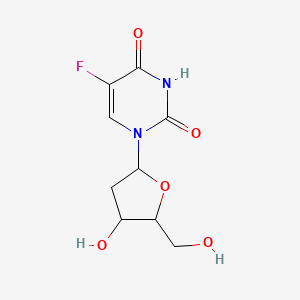




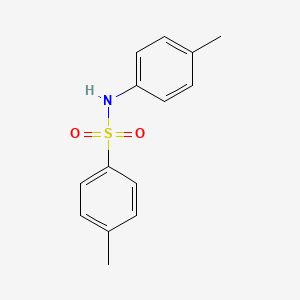

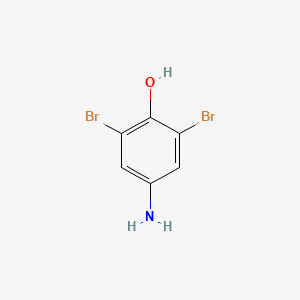
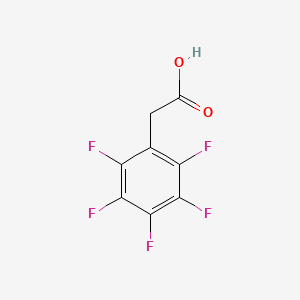


![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)
